2,3-Bis(methoxymethoxy)benzaldehyde
Description
Properties
Molecular Formula |
C11H14O5 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,3-bis(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C11H14O5/c1-13-7-15-10-5-3-4-9(6-12)11(10)16-8-14-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
KSTAYUMKBHPADG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC(=C1OCOC)C=O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2,3-Bis(methoxymethoxy)benzaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, including:
- Wittig Reactions : It can be converted into styrene derivatives, demonstrating its versatility in organic synthesis .
- Substitution Reactions : This compound can undergo nucleophilic substitutions, making it suitable for creating diverse derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a building block in drug development. Notable applications include:
- Anti-inflammatory Agents : Research indicates that compounds with similar methoxymethoxy substituents exhibit anti-inflammatory properties by inhibiting nitric oxide production and modulating inflammatory pathways.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, enhancing its potential therapeutic applications.
Biological Studies
The biological activities of this compound have been investigated through various studies. Key findings include:
- Cytotoxicity Studies : Evaluations have shown that this compound does not exhibit significant cytotoxicity at certain concentrations, indicating its safety profile for further biological testing .
- Mechanistic Insights : Studies suggest that the methoxymethoxy groups improve interactions with biological targets, potentially leading to enhanced efficacy in therapeutic applications .
Case Studies
- Enzyme Inhibition Study : A study demonstrated that derivatives of this compound showed significant inhibition of specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against inflammatory diseases.
- Synthesis and Characterization : In a detailed synthesis study, researchers successfully synthesized this compound and characterized it using techniques such as GC/MS. The findings provided insights into its chemical behavior and potential applications in organic synthesis .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
3,4-Bis(methoxymethoxy)benzaldehyde :
- Substituents at the 3- and 4-positions create distinct electronic effects compared to the 2,3-isomer. The para-substitution in the 3,4-derivative increases electron density at the aldehyde group, enhancing its electrophilicity in condensation reactions (e.g., Schiff base formation) .
- Application : Used in synthesizing curcumin-coumarin hybrids, though with lower yields compared to tris(methoxymethoxy) derivatives .
2,3-Dimethoxybenzaldehyde :
Protecting Group Variations
- 2,3-Bis(phenylmethoxy)benzaldehyde: Benzyloxy (-OBn) groups are bulkier than methoxymethoxy, leading to reduced reactivity in nucleophilic additions due to steric hindrance. Removal requires harsh conditions (e.g., hydrogenolysis) compared to the acid-labile methoxymethoxy groups .
- 3,4-Bis(2-methoxyethoxy)benzaldehyde: Longer ethoxy chains increase molecular weight (254.28 g/mol vs. 226.23 g/mol for 2,3-bis(methoxymethoxy)) and lipophilicity, influencing solubility in non-polar solvents .
Research Findings and Mechanistic Insights
- Synthetic Efficiency :
- Magnetic Properties :
- Mn(III) Schiff base complexes derived from this compound exhibit high-spin states and zero-field splitting, attributed to the ligand’s electron-donating capacity .
Q & A
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
- Methodological Answer : Common issues include incomplete protection/deprotection or side reactions during condensation. Use real-time monitoring (e.g., in situ IR or ReactIR) to track aldehyde conversion. If yields drop after chromatography, test alternative eluents (e.g., acetone/hexane) or employ flash chromatography with finer silica mesh (40–63 μm). Kinetic studies identify rate-limiting steps for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
